1-(4-Bromophenyl)-2-chloropropan-1-one
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Overview
Description
“1-(4-Bromophenyl)-2-chloropropan-1-one” is a chemical compound. It is also known as “4’-Bromoacetophenone” or "Ethanone, 1-(4-bromophenyl)-" . The molecular weight of this compound is 213.071 .
Synthesis Analysis
The synthesis of “1-(4-Bromophenyl)-2-chloropropan-1-one” and similar compounds has been discussed in several studies . For instance, one method involves the use of bromine and mercuric oxide . Another approach involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of “1-(4-Bromophenyl)-2-chloropropan-1-one” can be represented by the formula C9H9BrO . More detailed structural information may be available in specialized databases or scientific literature .Chemical Reactions Analysis
The chemical reactions involving “1-(4-Bromophenyl)-2-chloropropan-1-one” are complex and can vary depending on the conditions and reactants used . For example, it can undergo reactions such as electrophilic aromatic substitution .Scientific Research Applications
Nonlinear Optical Properties
(Shkir et al., 2019) explored the linear, second, and third-order nonlinear optical properties of chalcone derivatives, including 1-(4-Bromophenyl)-2-chloropropan-1-one, revealing potential applications in semiconductor devices. These compounds demonstrated considerable electron transfer integrals, suggesting their utility as electron transport materials in organic semiconductor devices.
Anticancer Potential
Research on apoptosis inducers (Zhang et al., 2005) identified a series of compounds related to 1-(4-Bromophenyl)-2-chloropropan-1-one with significant activity against breast and colorectal cancer cell lines, presenting a method to discover potential anticancer agents and their molecular targets.
Enzymatic Reactions
(Wang et al., 2003) investigated the reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates, including derivatives of 1-(4-Bromophenyl)-2-chloropropan-1-one, providing insights into enzymatic mechanisms and potential environmental detoxification processes.
Carbonic Anhydrase Inhibition
A study by (Boztaş et al., 2015) on dimethoxybromophenol derivatives incorporating cyclopropane moieties, including structures similar to 1-(4-Bromophenyl)-2-chloropropan-1-one, revealed their effectiveness as inhibitors of carbonic anhydrase isoenzymes, which could have implications for medical applications in managing conditions like glaucoma, epilepsy, and mountain sickness.
Phase-Transfer Catalysis
(Balcerzak & Jończyk, 1991) developed a synthesis method for gem-bromochlorocyclopropanes via phase-transfer catalysis, demonstrating the versatility of 1-(4-Bromophenyl)-2-chloropropan-1-one in synthetic chemistry for producing structurally complex molecules efficiently.
Mechanism of Action
Target of Action
Related compounds have been found to interact with various biological targets, suggesting that this compound may also interact with similar targets .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
For instance, some compounds have shown to inhibit the activity of acetylcholinesterase (AChE), a key enzyme in the nervous system .
Result of Action
Related compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
1-(4-bromophenyl)-2-chloropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLIUMZBOPOTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-chloropropan-1-one |
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